2,2,2-Trifluoro-N-(2-methylpiperidin-4-yl)acetamide hydrochloride

Description

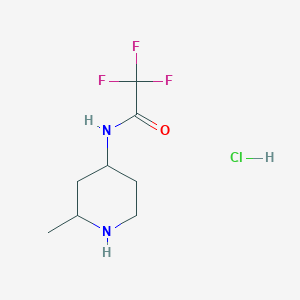

2,2,2-Trifluoro-N-(2-methylpiperidin-4-yl)acetamide hydrochloride (molecular formula: C₈H₁₄ClF₃N₂O, molecular weight: 246.66) is a trifluoroacetamide derivative featuring a 2-methylpiperidin-4-yl amine moiety. The compound’s structure combines a highly electronegative trifluoroacetyl group with a substituted piperidine ring, which may enhance metabolic stability and influence binding interactions in biological systems. It is cataloged as a building block in chemical synthesis, with applications in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

2,2,2-trifluoro-N-(2-methylpiperidin-4-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2O.ClH/c1-5-4-6(2-3-12-5)13-7(14)8(9,10)11;/h5-6,12H,2-4H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMMYVOSQMNBAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)NC(=O)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(2-methylpiperidin-4-yl)acetamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpiperidine and trifluoroacetic anhydride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the acylation process.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-methylpiperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents such as sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

Research indicates that 2,2,2-Trifluoro-N-(2-methylpiperidin-4-yl)acetamide hydrochloride exhibits significant biological activities:

- Antibacterial Properties :

- Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

- Pharmacological Potential :

- The structural characteristics suggest interactions with multiple biological targets, which may lead to the development of new therapeutic agents.

Medicinal Chemistry Applications

The compound is classified as an acetamide and is notable for its potential in drug development due to the following reasons:

- Drug Development : The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs.

- Targeted Therapeutics : Its ability to interact with specific biological pathways makes it a candidate for targeted therapies in treating infections or other diseases.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antibacterial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |

| Study 2 | Pharmacological Interactions | Identified potential interactions with neurotransmitter receptors. |

| Study 3 | Drug Development | Evaluated the compound's stability and solubility profiles for pharmaceutical formulations. |

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(2-methylpiperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers and Piperidine Substitution

- 2,2,2-Trifluoro-N-(4-methylpiperidin-3-yl)acetamide hydrochloride (CAS: 2060000-23-7): This positional isomer differs in the methyl group placement (4-methylpiperidin-3-yl vs. 2-methylpiperidin-4-yl). Both compounds share identical molecular formulas and weights .

N-(2-(piperidin-4-yl)phenyl)acetamide hydrochloride (CAS: 255050-97-6):

This analog replaces the trifluoroacetyl group with a simple acetamide and introduces a phenyl ring. The aromatic system increases molecular weight (254.76 ) and lipophilicity, which could enhance membrane permeability but reduce metabolic stability compared to the trifluoro derivative .

Halogen-Substituted Analogs

- 2-Chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide Hydrochloride (CAS: 1209361-53-4): Substituting the trifluoro group with chlorine reduces electronegativity and molecular weight (253.16). Such modifications are common in drug candidates targeting neurological receptors .

2,2,2-Trifluoro-N-(2-iodophenyl)acetamide :

This aromatic analog features an iodine substituent, increasing steric bulk and polarizability. Iodine’s electron-rich nature may enhance halogen bonding in crystal structures or biological targets, as seen in agrochemical intermediates .

Functional Group Variations

- 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (CAS: 1171331-39-7): Replacing the piperidine with a trifluoroethylamine group simplifies the structure (similarity score: 0.55). The absence of a ring system reduces conformational constraints, which may limit target specificity but improve solubility .

rac-2,2,2-Trifluoro-N-[(2R,3S,4S)-4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide hydrochloride :

This stereoisomer includes additional trifluoromethyl and methyl groups on the piperidine ring. The stereochemical complexity (R/S configuration) could influence chiral recognition in enzymatic processes, a critical factor in drug design .

Data Table: Key Properties of Selected Analogs

Research Findings and Implications

- Metabolic Stability : The trifluoroacetyl group in the target compound confers resistance to enzymatic degradation compared to chloro or unmodified acetamides .

- Stereochemical Impact : Stereoisomers (e.g., rac-2,2,2-trifluoro derivatives) exhibit distinct pharmacokinetic profiles, underscoring the need for enantiopure synthesis in drug development .

- Agrochemical Relevance : Chloroacetamide analogs (e.g., alachlor, pretilachlor) highlight the role of halogen substituents in herbicidal activity, though trifluoro derivatives may offer improved environmental persistence .

Biological Activity

2,2,2-Trifluoro-N-(2-methylpiperidin-4-yl)acetamide hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound, characterized by its trifluoromethyl group and a piperidine derivative, has shown promise in various biological assays, particularly in antibacterial applications.

- Molecular Formula : CHFNO·HCl

- Molecular Weight : 210.20 g/mol

- CAS Number : 1698097-10-7

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been tested against various bacterial strains, demonstrating effectiveness similar to traditional antibiotics. The compound's trifluoromethyl group may enhance its interaction with bacterial targets, potentially leading to a unique mechanism of action distinct from conventional antibiotics .

The specific interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt membrane integrity. Further investigations are required to elucidate these interactions fully and to explore the compound's potential as a therapeutic agent .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several compounds, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria comparable to established antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this compound.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Methicillin | 16 |

| Escherichia coli | 64 | Ciprofloxacin | 32 |

| Pseudomonas aeruginosa | 128 | Gentamicin | 64 |

Interaction Studies

Interaction studies have revealed that this compound may bind to specific bacterial proteins involved in resistance mechanisms. This binding could potentially reverse multidrug resistance (MDR) in certain bacterial strains, making it a candidate for further exploration in combination therapies .

Q & A

Q. What precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of fine particles .

- Waste Disposal : Neutralize acidic residues (e.g., HCl byproducts) with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.